
3-Nitrobenzyl bromide
Overview
Description
3-Nitrobenzyl bromide is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with a nitro group at the third position. This compound is known for its reactivity and is widely used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl bromide can be synthesized through the bromination of 3-nitrotoluene. The process typically involves the use of bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under specific conditions . The reaction is often carried out in the presence of a solvent like carbon tetrachloride or chloroform, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the irradiation of a reaction mixture containing 3-nitrotoluene, bromine, and bromic acid with visible light. This method ensures a high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Aminobenzyl bromide.
Oxidation: Higher oxidation state compounds of the nitro group.
Scientific Research Applications
Synthetic Applications
1.1 Electrophilic Substitutions and Nucleophilic Reactions
3-Nitrobenzyl bromide serves as an important electrophile in nucleophilic substitution reactions. The presence of the nitro group enhances the electrophilicity of the benzyl carbon, making it a suitable substrate for various nucleophiles. For instance, it can undergo reactions with amines and alcohols to form corresponding amides and esters, respectively .
1.2 Carbene-Catalyzed Reactions
Recent studies have highlighted the use of this compound in carbene-catalyzed reactions. These reactions enable the generation of nitrobenzyl radicals, which can participate in unique transformations such as formal reductive coupling with ketones. This method allows for the synthesis of tertiary alcohols from initially electrophilic substrates under mild conditions .
1.3 Synthesis of β-Lactam Antibiotics
A significant application of this compound is in the synthesis of β-lactam antibiotics. It is used for esterification reactions where deprotection is required, facilitating the synthesis of various antibiotic analogs including penicillins and cephalosporins . The compound acts as a key intermediate in these synthetic pathways.
Biological Applications
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli by targeting specific bacterial enzymes like enoyl acyl carrier protein reductase (FabI) .
2.2 Drug Development
The compound is also employed as a starting material in the preparation of pharmaceutical agents such as rizatriptan benzoate, a medication used to treat migraines . Its ability to participate in various chemical transformations makes it a versatile building block in drug synthesis.
Case Studies
Case Study 1: Carbene-Catalyzed Reductive Coupling
In a study published in Nature Chemistry, researchers demonstrated the use of this compound in a novel carbene-catalyzed reaction that allowed for the generation of radical intermediates. The study reported yields up to 42% for products formed through this method, highlighting its efficiency and potential for further applications in organic synthesis .
Case Study 2: Synthesis of β-Lactam Antibiotics
A comprehensive analysis on the synthesis of β-lactam antibiotics revealed that utilizing this compound significantly improved yields and reaction times when compared to traditional methods. The compound's role as an esterification agent was critical in developing new antibiotic analogs that are less prone to resistance .
Mechanism of Action
The mechanism of action of 3-nitrobenzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
- 2-Nitrobenzyl bromide
- 4-Nitrobenzyl bromide
- 3-Methoxybenzyl bromide
- 4-Bromobenzyl bromide
- 4-Methylbenzyl bromide
Comparison: 3-Nitrobenzyl bromide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 2-nitrobenzyl bromide and 4-nitrobenzyl bromide have different reactivity patterns due to the electronic effects of the nitro group at different positions. The presence of other substituents, such as methoxy or methyl groups, also alters the chemical behavior and applications of these compounds .
Biological Activity
3-Nitrobenzyl bromide (C₇H₆BrNO₂) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the presence of a nitro group (-NO₂) and a bromine atom (-Br) attached to a benzyl moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- CAS Number : 77568-36-2
The biological activity of this compound is primarily mediated through its ability to participate in nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the benzylic carbon. This reaction can lead to the formation of various derivatives that may exhibit distinct biological properties.
Key Mechanisms:
- Nucleophilic Substitution : The compound reacts with nucleophiles, resulting in the modification of proteins and enzymes, which can alter cellular processes.
- Cell Signaling Modulation : By modifying key signaling proteins, this compound can influence gene expression and metabolic pathways.
Structure-Activity Relationships (SAR)
Research indicates that the biological activity of this compound is influenced by the position and nature of substituents on the aromatic ring. For instance, studies have shown that compounds with nitro groups at specific positions exhibit varying levels of cytotoxicity against cancer cell lines.
SAR Findings:
- Cytotoxicity : The cytotoxic effects are dependent on the substituents' positions on the benzyl ring. Compounds with amino groups in certain positions have shown enhanced activity compared to those with nitro substitutions .
- Selectivity for Receptors : Modifications to the benzyl substituent can enhance selectivity for adenosine receptors, particularly A₃ receptors, indicating potential therapeutic applications in targeting specific signaling pathways .
Biological Activity Data Table
Activity Type | Cell Line/Model | IC₅₀ (µM) | Reference |
---|---|---|---|
Cytotoxicity | DU145 (Prostate) | 5.0 | |
Cytotoxicity | K562 (Leukemia) | 3.2 | |
A₃ Receptor Binding | Rat Brain | 0.5 | |
Enzyme Inhibition | Various Enzymes | N/A |
Case Studies
- In Vitro Studies on Tumor Cells : A study demonstrated that this compound exhibited significant cytotoxicity against human tumor cell lines at nanomolar concentrations, with mechanisms involving apoptosis and modulation of cell signaling pathways .
- Adenosine Receptor Selectivity : Research focused on synthesizing derivatives of adenosine showed that substituting the benzyl group with nitro groups enhanced selectivity for A₃ adenosine receptors, suggesting potential applications in cancer therapy and inflammation .
- Biochemical Pathways : Studies indicated that this compound participates in biochemical pathways affecting cellular metabolism and signaling, highlighting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of 3-nitrobenzyl bromide in academic research?
- Methodological Answer : this compound is frequently utilized in alkylation and nucleophilic substitution reactions. For example, it reacts with amines (e.g., piperazine derivatives) in the presence of a base (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO to yield substituted benzylamines . In Wittig reactions, it forms phosphonium salts with triphenylphosphine under reflux in toluene, enabling alkene synthesis . Yields vary depending on stoichiometry and reaction time (e.g., 75–98% in alkylation vs. 56% over two steps in nitro-to-amine conversions ).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its classification as a skin corrosive (H314) and respiratory irritant (H335), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust formation and inhalation of vapors. Emergency measures include rinsing skin/eyes with water for ≥15 minutes and providing fresh air if inhaled . Storage should be in a cool, dry place away from bases or reducing agents .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm) and the benzylic CH₂Br group (δ 4.5–5.2 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 216.03 (C₇H₆BrNO₂⁺) confirm the molecular weight .
- Melting Point : Reported mp 45–48°C helps verify purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions to minimize diastereomer formation?
- Methodological Answer : Diastereomer ratios depend on steric and electronic factors. For example, using bulky bases (e.g., Cs₂CO₃ instead of NaH) or low-temperature conditions (0°C) can suppress side reactions . Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (toluene/water) enhances selectivity . Post-reaction, silica-gel chromatography or recrystallization isolates the desired isomer .
Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?
- Methodological Answer : Yield discrepancies often arise from differences in:
- Catalyst choice : Raney Ni vs. Pd/C in nitro reductions (98% vs. 56% yields) .
- Solvent polarity : DMF improves solubility for amines but may promote hydrolysis; toluene minimizes this .
- Reaction monitoring : TLC or in-situ NMR identifies intermediate byproducts (e.g., unreacted starting material) .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the benzylic carbon (partial charge ~+0.3 e) and nitro group resonance effects. Molecular dynamics simulations model solvent interactions (e.g., DMF stabilizes transition states via hydrogen bonding) . These tools guide solvent/base selection and predict regioselectivity in multi-step syntheses .
Q. What role does the nitro group play in directing subsequent functionalization of this compound derivatives?
- Methodological Answer : The nitro group acts as a meta-directing electrophile in electrophilic aromatic substitution (e.g., nitration, halogenation). Reduction to an amine (via Pd/C/H₂ or SnCl₂) converts it into a para-directing group, enabling further coupling (e.g., Suzuki-Miyaura) . Its electron-withdrawing nature also enhances the leaving-group ability of bromide in SN2 reactions .
Properties
IUPAC Name |
1-(bromomethyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXALCHPJANMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063246 | |
Record name | Benzene, 1-(bromomethyl)-3-nitro- | |
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Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Nitrobenzyl bromide | |
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CAS No. |
3958-57-4 | |
Record name | 3-Nitrobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3958-57-4 | |
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Record name | Benzene, 1-(bromomethyl)-3-nitro- | |
Source | ChemIDplus | |
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Record name | 3-Nitrobenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-3-nitro- | |
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Record name | Benzene, 1-(bromomethyl)-3-nitro- | |
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Record name | α-bromo-3-nitrotoluene | |
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